1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole
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Overview
Description
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-fluorobenzylamine with a suitable reagent, such as 1,2-diketone or α-aminoketone.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, sodium hydride, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole structure.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
Other Benzimidazole Derivatives: Compounds with varying substituents on the benzimidazole ring, exhibiting diverse biological activities.
Uniqueness
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is unique due to the presence of the fluorobenzyl and isopropyl groups, which enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C17H17FN2/c1-12(2)17-19-15-5-3-4-6-16(15)20(17)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
WQNKRIKCGPUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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